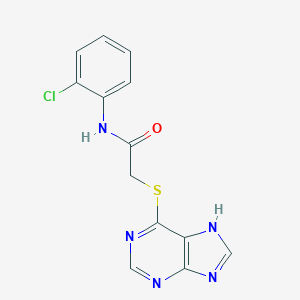
N-(2-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is a chemical compound that has gained attention in scientific research for its potential use as a therapeutic agent. This compound is commonly referred to as CPA-SA and has been studied for its possible applications in the treatment of various diseases.
作用机制
The mechanism of action of CPA-SA involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is involved in the synthesis of purines, which are essential for DNA replication and cell division. By inhibiting DHFR, CPA-SA can disrupt the synthesis of purines, leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
CPA-SA has been found to have a number of biochemical and physiological effects. In addition to its inhibition of DHFR, CPA-SA has been shown to induce oxidative stress and alter the expression of genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
One advantage of using CPA-SA in lab experiments is its high potency and specificity. CPA-SA has been found to be highly effective at inhibiting DHFR, making it a valuable tool for studying the role of DHFR in various biological processes. However, one limitation of using CPA-SA is its potential toxicity. CPA-SA has been found to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
未来方向
There are a number of future directions for research involving CPA-SA. One area of interest is the development of novel CPA-SA derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential use of CPA-SA in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPA-SA, as well as its potential applications in other disease areas.
合成方法
The synthesis method of CPA-SA involves the reaction of 2-chlorophenyl acetic acid with 6-mercaptoguanine in the presence of thionyl chloride. The resulting product is then treated with ammonia to obtain CPA-SA in high yield and purity.
科学研究应用
CPA-SA has been extensively studied for its potential use in cancer treatment. Research has shown that CPA-SA can inhibit the growth of cancer cells in vitro and in vivo. CPA-SA has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
属性
分子式 |
C13H10ClN5OS |
|---|---|
分子量 |
319.77 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C13H10ClN5OS/c14-8-3-1-2-4-9(8)19-10(20)5-21-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7H,5H2,(H,19,20)(H,15,16,17,18) |
InChI 键 |
WREJIQSGNBLOIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2NC=N3)Cl |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2NC=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277156.png)


![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)


![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277179.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277182.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B277183.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)
